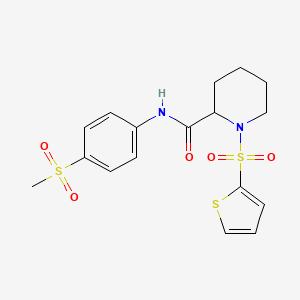

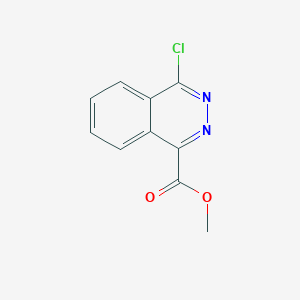

![molecular formula C22H15ClFN5 B2540112 N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866847-09-8](/img/structure/B2540112.png)

N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine is a derivative of triazoloquinazolinone, a tricyclic heterocycle that has been investigated for its potential biological activities. The structure of this compound suggests that it may have affinity for certain receptors in the body, such as the benzodiazepine receptor, due to its similarity to other compounds in the triazoloquinazolinone series that have shown high affinity for this receptor .

Synthesis Analysis

The synthesis of triazoloquinazolinone derivatives typically involves novel synthetic routes, including a two-step process starting with anthranilonitrile and a hydrazide . The specific synthesis of N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine is not detailed in the provided papers, but it can be inferred that similar methods could be employed, with modifications to the substituents to achieve the desired 2-chlorophenyl and 3-fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of triazoloquinazolinone derivatives is characterized by the presence of a triazolo ring fused to a quinazolinone scaffold. The substitution pattern on the rings, such as the 2-chlorophenyl and 3-fluorophenyl groups, plays a crucial role in determining the compound's binding affinity and selectivity towards biological targets . The molecular structure is typically confirmed using techniques such as IR, 1H-NMR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactivity of triazoloquinazolinone derivatives can be influenced by the electronic effects of the substituents. For instance, the presence of electron-withdrawing groups like chloro and fluoro atoms could affect the electrophilic and nucleophilic centers within the molecule, potentially altering its reactivity in further chemical transformations or biological interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen atoms might increase the compound's lipophilicity, which could influence its absorption and distribution in biological systems. These properties are essential for understanding the pharmacokinetic profile of the compound and are usually characterized by elemental and spectral data .

Relevant Case Studies

Several triazoloquinazolinone derivatives have been evaluated for their biological activities. For example, some compounds in this series have been found to be potent benzodiazepine antagonists in rat models, with one leading compound showing activity comparable to known benzodiazepine receptor antagonists . Another study reported the synthesis of derivatives with significant anticancer activity against human neuroblastoma and colon carcinoma cell lines . Additionally, certain derivatives have been synthesized and tested for their H1-antihistaminic activity, with some showing comparable potency to the reference drug chlorpheniramine maleate and with less sedative properties . These case studies highlight the therapeutic potential of triazoloquinazolinone derivatives in various medical applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that triazoloquinazoline derivatives exhibit significant anticancer activity. For instance, a study on the synthesis of new urea derivatives from triazoloquinazoline compounds demonstrated promising cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (B. N. Reddy et al., 2015).

Antihistaminic Agents

Triazoloquinazolines have also been explored for their antihistaminic properties. Several studies have synthesized novel triazoloquinazolin-5-ones, showing significant protection against histamine-induced bronchospasm in animal models, with some compounds exhibiting potency and low sedative effects comparable to standard antihistamines (V. Alagarsamy et al., 2008), (M. Gobinath et al., 2015).

Antimicrobial and Nematicidal Properties

Triazoloquinazoline derivatives have been investigated for their antimicrobial and nematicidal activities, with some compounds showing good to moderate activities against a range of bacteria, fungi, and nematodes, underscoring their potential in addressing various infectious and parasitic diseases (C. Sanjeeva Reddy et al., 2016).

Wirkmechanismus

Triazoles

are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring. They are known to bind readily with a variety of enzymes and receptors in biological systems, showing versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Quinazolines

are another class of compounds that have been extensively studied for their medicinal properties. They are known to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects .

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFN5/c23-18-10-3-1-6-15(18)13-25-21-17-9-2-4-11-19(17)29-22(26-21)20(27-28-29)14-7-5-8-16(24)12-14/h1-12H,13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHHFFYOXQQKNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2540033.png)

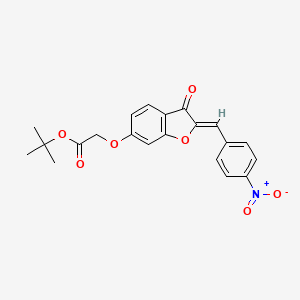

![Ethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate](/img/structure/B2540039.png)

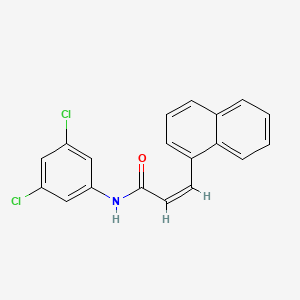

![N-(3,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2540042.png)

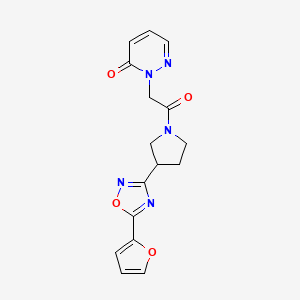

![N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2540045.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2540048.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2540049.png)

![(3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one](/img/structure/B2540052.png)